Tutocaine hydrochloride

Description

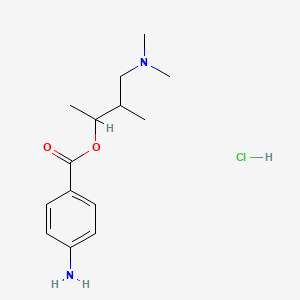

Structure

3D Structure of Parent

Properties

CAS No. |

532-62-7 |

|---|---|

Molecular Formula |

C14H23ClN2O2 |

Molecular Weight |

286.80 g/mol |

IUPAC Name |

[4-(dimethylamino)-3-methylbutan-2-yl] 4-aminobenzoate;hydrochloride |

InChI |

InChI=1S/C14H22N2O2.ClH/c1-10(9-16(3)4)11(2)18-14(17)12-5-7-13(15)8-6-12;/h5-8,10-11H,9,15H2,1-4H3;1H |

InChI Key |

ZGKJESGFAPAQKB-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN(C)C)C(C)OC(=O)C1=CC=C(C=C1)N.Cl |

Origin of Product |

United States |

Chemical Structure and Classification of Tutocaine Hydrochloride

Elucidation of the Molecular Architecture of Tutocaine Hydrochloridevulcanchem.comncats.io

The molecular architecture of Tutocaine hydrochloride is defined by a specific arrangement of atoms and functional groups, which is fundamental to its classification and chemical behavior.

This compound is the hydrochloride salt of the free base Tutocaine. nih.govnih.gov Its systematic IUPAC name is [4-(dimethylamino)-3-methylbutan-2-yl] 4-aminobenzoate;hydrochloride. nih.govmedkoo.com The molecular formula for the salt is C₁₄H₂₃ClN₂O₂. nih.gov

The structure of this compound consists of three primary components characteristic of ester-type local anesthetics: vulcanchem.comrsc.org

A lipophilic aromatic group: This portion is derived from p-aminobenzoic acid.

An intermediate ester linkage: An ester bond connects the aromatic group to the alcohol component of the molecule.

A hydrophilic amino group: A tertiary amine (a dimethylamino group) at the end of an aliphatic chain provides the hydrophilic character and serves as the site for hydrochloride salt formation. nih.govtaylorfrancis.com

Interactive Table: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | [4-(dimethylamino)-3-methylbutan-2-yl] 4-aminobenzoate;hydrochloride | nih.govmedkoo.com |

| CAS Number | 532-62-7 | nih.govmedkoo.comchemspider.com |

| Molecular Formula | C₁₄H₂₃ClN₂O₂ | vulcanchem.comnih.gov |

| Molecular Weight | 286.80 g/mol | nih.govmedkoo.com |

| Synonyms | Butamin, Tutocaine HCl | nih.govmedkoo.comalfa-chemistry.com |

The molecular structure of Tutocaine contains two chiral centers, located at the second and third carbon atoms of the butanol backbone. ncats.iochemspider.com This gives rise to the possibility of multiple stereoisomers. Chemical databases indicate that this compound is typically available as a mixture of its stereoisomers, with zero of the two stereocenters defined. ncats.iochemspider.com The term "stereoisomers" refers to molecules with the same chemical formula and connectivity but different spatial arrangements of their atoms. nih.gov

In the broader context of local anesthetics, stereochemistry can be pharmacologically significant. nih.gov Different enantiomers (non-superimposable mirror-image stereoisomers) of a drug can exhibit distinct pharmacodynamic effects and pharmacokinetic properties due to their differential interactions with chiral biological targets like receptors and enzymes. nih.gov

Classification of this compound as an Amino Ester Local Anestheticvulcanchem.comrsc.orgwikipedia.org

This compound is chemically classified as an amino ester local anesthetic. vulcanchem.com This classification is based on the presence of an ester functional group in the intermediate chain connecting the lipophilic and hydrophilic domains of the molecule. rsc.orgwikipedia.org This structural feature distinguishes it from the other major class of local anesthetics, the amino amides. wikipedia.org

The development of synthetic local anesthetics like Tutocaine followed early research on cocaine, leading to the synthesis of procaine (B135) in 1904, which established the p-aminobenzoate structure as a key component for local anesthetic activity. rsc.orgwikipedia.orgwoodlibrarymuseum.org The general structure of these compounds, including Tutocaine, is essential for their mechanism of action, which involves blocking nerve impulses. fujifilm.com Ester-type local anesthetics are typically metabolized by the enzyme pseudocholinesterase in the plasma. wikipedia.org

Physico-chemical Principles Governing Hydrochloride Salt Formation in Tutocaine Hydrochloridevulcanchem.comdrugfuture.com

This compound is the salt form of the parent compound, Tutocaine. nih.govnih.gov The formation of salts is a common and critical strategy in pharmaceutical chemistry to enhance the physicochemical properties of a drug, most notably its aqueous solubility and stability. nih.govresearchgate.net

The formation of this compound is an acid-base reaction between the free base form of Tutocaine and hydrochloric acid (HCl). nih.govgoogle.com

The Tutocaine molecule contains a tertiary amine (the dimethylamino group), which is basic and can accept a proton.

Hydrochloric acid is a strong acid that readily donates a proton (H⁺).

During the reaction, the nitrogen atom of the tertiary amine is protonated, acquiring a positive charge, while the chlorine from HCl becomes a chloride anion (Cl⁻). taylorfrancis.com

The resulting ionic attraction between the protonated amine and the chloride anion forms the hydrochloride salt.

This conversion from a weakly soluble organic base to a highly water-soluble salt is governed by fundamental acid-base principles, often summarized by the pKa rule, which states that a stable salt is likely to form when there is a difference of at least 2 to 3 pKa units between the drug and the salt-forming agent. nih.govresearchgate.net The improved solubility of the hydrochloride salt is crucial for its formulation into aqueous solutions for clinical use. nih.govresearchgate.net

Synthetic Pathways and Derivatization Strategies for Tutocaine Hydrochloride

Original Synthetic Methodologies for Tutocaine Hydrochloride

Tutocaine was first synthesized in Germany in 1924 by a team of scientists at Bayer AG, led by pharmacologist Werner Schulemann. woodlibrarymuseum.org At the time, researchers were actively seeking local anesthetics that could effectively block pain without the significant adverse effects and toxicity associated with cocaine. woodlibrarymuseum.org The development of Tutocaine represented a significant advancement, offering a compound that was reportedly twice as potent as procaine (B135) and considerably less toxic than cocaine. woodlibrarymuseum.org

The classical synthesis of this compound typically begins with 2-butanone (B6335102) as the starting material. The process involves a sequence of key chemical transformations to build the characteristic structure of the molecule, which is an ester of an amino alcohol and an aminobenzoic acid. study.com

Mannich Reaction: The synthesis commences with a Mannich reaction. This involves the condensation of a secondary amine, dimethylamine, with formaldehyde (B43269) to form a reactive iminium ion. This ion then undergoes an addition reaction with the enol form of ethyl methyl ketone (2-butanone). study.com This step introduces the nitrogen-containing side chain to the ketone structure.

Keto Group Reduction: The keto group in the Mannich product is then reduced to a secondary alcohol. This transformation is a crucial step to create the alcohol moiety required for the subsequent esterification. study.com

Esterification: The resulting secondary alcohol is reacted with an amine-substituted benzoic acid, specifically p-aminobenzoic acid, to form the final ester, which is the Tutocaine base. study.com

Salt Formation: The purified Tutocaine base is then converted into its hydrochloride salt by treatment with a concentrated solution of hydrochloric acid (HCl). study.com This final step enhances the compound's stability and water solubility, making it suitable for pharmaceutical applications.

A summary of the key reactions in the synthesis of this compound is presented in the table below.

| Step | Reaction Type | Starting Materials | Key Reagents | Product |

| 1 | Mannich Reaction | 2-Butanone, Dimethylamine, Formaldehyde | Acid/Base Catalyst | Mannich product (amino ketone) |

| 2 | Reduction | Mannich product (amino ketone) | Reducing Agent | Secondary amino alcohol |

| 3 | Esterification | Secondary amino alcohol, p-Aminobenzoic acid | Acid Catalyst | Tutocaine (base) |

| 4 | Salt Formation | Tutocaine (base) | Hydrochloric Acid (HCl) | This compound |

Theoretical Considerations in the Multi-step Synthesis of this compound Analogues

The synthesis of analogues of this compound requires careful theoretical consideration to ensure efficient and successful outcomes. The general structure of local anesthetics consists of three main parts: a lipophilic aromatic ring, an intermediate connecting chain (often an ester or amide), and a hydrophilic tertiary amine group. nih.gov Modifying any of these components to create analogues involves a multi-step process where factors such as reactant selection, reaction conditions, and purification strategies are paramount.

Key Theoretical Considerations:

Scaffold Preservation vs. Modification: A primary consideration is which part of the Tutocaine scaffold to modify. Strategies can focus on altering the aromatic ring (e.g., changing substituent positions or types), modifying the intermediate ester linkage (e.g., replacing it with an amide), or varying the alkyl groups on the hydrophilic tertiary amine. Each modification can influence the compound's potency, duration of action, and metabolism.

Choice of Starting Materials: The selection of initial reactants is dictated by the desired analogue. For instance, to modify the aromatic portion, a substituted p-aminobenzoic acid would be used in the final esterification step. To alter the amino alcohol portion, the synthesis could start with a different ketone or use a different secondary amine in the initial Mannich reaction.

Reaction Conditions and Catalysis: Optimizing reaction conditions such as temperature, pressure, and solvent is crucial for maximizing yield and minimizing side products. The choice of catalyst is also critical; for example, different acid catalysts can be employed for the esterification step to improve efficiency. jsynthchem.com

Purification and Characterization: Multi-step syntheses often result in complex mixtures. Therefore, robust purification techniques, such as chromatography and recrystallization, are essential at each step to isolate the desired intermediate. Comprehensive characterization using methods like Nuclear Magnetic Resonance (NMR) and mass spectrometry is required to confirm the structure and purity of the final analogue.

Examination of Reaction Mechanisms Involved in this compound Synthesis (e.g., Esterification, Amination)

The synthesis of this compound relies on fundamental organic reactions, each with a well-established mechanism.

Mannich Reaction (Amination): This is a three-component condensation reaction that forms a β-amino carbonyl compound, known as a Mannich base. The mechanism begins with the nucleophilic attack of the secondary amine (dimethylamine) on the carbonyl carbon of formaldehyde. This is followed by dehydration to form the electrophilic dimethylaminomethyl cation (an iminium ion). Simultaneously, the ketone (2-butanone) is converted to its enol form under the reaction conditions. The enol then acts as a nucleophile, attacking the iminium ion to form the final Mannich base after proton transfer. study.com

Reduction of the Keto Group: The reduction of the ketone in the Mannich product to a secondary alcohol is typically achieved using a reducing agent such as sodium borohydride (B1222165) or through catalytic hydrogenation. The mechanism involves the transfer of a hydride ion from the reducing agent to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide ion by a protic solvent to yield the alcohol.

Fischer Esterification: The formation of the Tutocaine ester from the amino alcohol and p-aminobenzoic acid is a classic Fischer esterification reaction. The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by an acid catalyst, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of a water molecule to form the protonated ester. Final deprotonation yields the ester product and regenerates the acid catalyst. jsynthchem.com

Strategies for Novel this compound Derivative Generation (based on general local anesthetic synthesis)

The generation of novel derivatives of this compound is guided by the structure-activity relationships (SAR) established for local anesthetics. nih.gov The goal is to design molecules with improved properties, such as enhanced potency, longer duration of action, or a better safety profile. Strategies often focus on systematically modifying the three key structural components of the anesthetic molecule.

Strategies for Derivatization:

Modification of the Lipophilic Aromatic Ring:

Altering Substituents: Introducing or changing substituents on the p-aminobenzoic acid ring can affect the molecule's lipophilicity and its interaction with the sodium ion channel target. For example, adding alkyl or halogen groups can enhance lipid solubility.

Modification of the Intermediate Chain:

Ester to Amide Replacement: One of the most common strategies in local anesthetic development is replacing the ester linkage with an amide linkage, as seen in drugs like lidocaine (B1675312). cerritos.edugoogle.com Amides are generally more stable to hydrolysis by plasma esterases, which can lead to a longer duration of action.

Varying Chain Length: Altering the length of the carbon chain between the aromatic ring and the tertiary amine can influence the drug's potency and toxicity.

Modification of the Hydrophilic Amine Group:

Altering Alkyl Groups: The size and nature of the alkyl groups on the tertiary nitrogen can be varied. Changing from dimethylamino to diethylamino or incorporating the nitrogen into a heterocyclic ring (e.g., piperidine) can modify the pKa of the amine and its hydrophilic-lipophilic balance, affecting onset and duration of action.

Chiral Derivatives:

Introducing chirality into the molecule, for instance, at the secondary alcohol center, can lead to stereoisomers with different pharmacological activities and toxicity profiles. nih.gov Developing methods for the stereoselective synthesis of a single enantiomer can result in a more specific and potentially safer drug.

These strategies, drawn from the broader field of local anesthetic development, provide a rational framework for designing and synthesizing novel this compound derivatives with potentially superior clinical properties. researchgate.netresearchgate.net

Molecular and Cellular Pharmacology of Tutocaine Hydrochloride Pre Clinical Focus

Biophysical Mechanism of Action of Tutocaine Hydrochloride at the Neuronal Membrane

The primary mechanism by which this compound induces a transient and reversible blockade of nerve conduction involves its direct interaction with the neuronal membrane, leading to a state of stabilization that prevents the propagation of action potentials.

Interaction of this compound with Voltage-Gated Sodium Ion Channels

The principal molecular target of this compound, like other local anesthetics, is the voltage-gated sodium ion channel embedded within the neuronal membrane. These channels are critical for the initiation and propagation of action potentials. frontiersin.orgnih.gov An action potential is generated by a rapid influx of sodium ions through these channels, leading to depolarization of the nerve membrane.

This compound gains access to its binding site within the sodium channel pore from the intracellular side. frontiersin.org To reach this site, the molecule must first traverse the lipid bilayer of the neuronal membrane. Once inside the neuron, the protonated (charged) form of this compound binds to a specific receptor site within the inner pore of the sodium channel. frontiersin.orgsemanticscholar.org This binding action effectively occludes the channel, preventing the influx of sodium ions. By blocking these channels, this compound raises the threshold for electrical excitation in the nerve, slows the propagation of the nerve impulse, and ultimately prevents the action potential from reaching the threshold necessary for firing. This "use-dependent" or "phasic" block is more pronounced in rapidly firing neurons, as the local anesthetic has a higher affinity for sodium channels in their open and inactivated states compared to the resting state. frontiersin.org

Molecular Basis of Neuronal Membrane Stabilization by this compound

The interaction of this compound with the neuronal membrane extends beyond the direct blockade of sodium channels, contributing to a broader phenomenon of membrane stabilization. Local anesthetics can alter the physical properties of the lipid bilayer, leading to a decrease in membrane fluidity and an expansion of the membrane volume. koreascience.krnih.gov These changes are thought to interfere with the conformational changes that voltage-gated sodium channels must undergo to transition between their resting, open, and inactivated states.

Influence of Lipid Solubility on this compound's Membrane Penetration

The ability of this compound to reach its intracellular site of action is critically dependent on its lipid solubility, or lipophilicity. blogspot.comnih.gov The uncharged, lipid-soluble form of the molecule is what readily diffuses across the hydrophobic neuronal membrane. The degree of lipophilicity is a key determinant of the potency of a local anesthetic; higher lipid solubility generally correlates with greater potency because a larger fraction of the administered dose can penetrate the nerve membrane to reach the sodium channels. blogspot.com

The octanol/water partition coefficient (log P) is a common measure of a drug's lipophilicity. nih.gov While specific log P values for this compound are not extensively reported in readily available literature, it is understood that as a member of the ester class of local anesthetics, its lipophilicity is a crucial factor in its anesthetic profile. The balance between lipid solubility and water solubility is essential; the molecule must be sufficiently lipid-soluble to cross the nerve membrane but also have enough water solubility to be formulated and transported to the site of action. blogspot.com

Structure-Activity Relationship (SAR) Studies of this compound

The anesthetic properties of this compound are intrinsically linked to its chemical structure. Like other local anesthetics, it possesses three key structural components: a lipophilic moiety, a hydrophilic moiety, and an intermediate chain that links them. nih.govtu.edu.iq Modifications to any of these components can significantly alter the drug's potency, duration of action, and toxicity.

Contributions of Lipophilic and Hydrophilic Moieties to the Activity of this compound

The lipophilic moiety of this compound is the p-aminobenzoic acid ester group. This aromatic ring is essential for the molecule's ability to partition into the lipid-rich environment of the neuronal membrane. nih.gov The nature of the aromatic ring and its substituents influences the lipid solubility and, consequently, the potency of the anesthetic. The p-aminobenzoate structure is a common feature in many ester-type local anesthetics, including procaine (B135), and is recognized for its contribution to anesthetic activity. nih.gov

The hydrophilic moiety is a tertiary amine, specifically an α,β-dimethyl-γ-dimethylaminopropyl alcohol derivative. This group is responsible for the water solubility of the molecule and its ability to exist in a protonated, charged state. tu.edu.iq The ionized form of the local anesthetic is the one that binds most effectively to the sodium channel receptor. blogspot.com The pKa of the amine group is a critical factor, as it determines the proportion of charged and uncharged molecules at a given pH. A pKa close to the physiological pH ensures that a sufficient amount of the drug exists in the uncharged form to cross the nerve membrane, while also providing enough of the charged form to block the sodium channel.

| Structural Moiety | Chemical Group | Primary Contribution to Activity |

| Lipophilic | p-Aminobenzoic acid ester | Membrane penetration and potency |

| Hydrophilic | Tertiary amine (α,β-dimethyl-γ-dimethylaminopropyl alcohol derivative) | Water solubility and binding to the sodium channel receptor |

Impact of Intermediate Chain Structure on this compound's Biological Activity

The lipophilic and hydrophilic moieties of this compound are connected by an ester linkage . This intermediate chain plays a crucial role in determining the molecule's duration of action and its metabolic fate. nih.govtu.edu.iq Ester-linked local anesthetics, such as this compound, are generally metabolized more rapidly in the body by plasma cholinesterases. tu.edu.iq This rapid hydrolysis leads to a shorter duration of action compared to amide-linked local anesthetics.

| Intermediate Chain Feature | Significance in this compound |

| Ester Linkage | Site of rapid hydrolysis by plasma cholinesterases, leading to a shorter duration of action. |

| Chain Length and Branching | Influences the fit of the molecule within the sodium channel binding site and affects physicochemical properties like lipophilicity and pKa. |

Theoretical Approaches to Optimizing this compound Derivatives via SAR

Structure-Activity Relationship (SAR) studies provide a theoretical framework for the rational design of new this compound derivatives with improved pharmacological profiles. These studies focus on how modifications to different parts of the molecule might affect its anesthetic properties. The typical local anesthetic molecule, including this compound, consists of three key components: a lipophilic aromatic group, an intermediate ester linkage, and a hydrophilic amine group.

Theoretical optimization strategies for this compound derivatives involve altering these components:

The Lipophilic Aromatic Ring: The p-aminobenzoic acid portion of this compound is crucial for its anesthetic action. Modifications to this ring, such as the addition of different substituents, can alter the molecule's lipophilicity, which in turn affects its ability to penetrate the nerve membrane. SAR studies on related compounds have shown that increasing the lipophilicity of this part of the molecule can enhance anesthetic potency. nih.gov

The Intermediate Ester Linkage: The ester bond in this compound is susceptible to hydrolysis by plasma esterases, which can lead to a shorter duration of action. A common theoretical approach to optimization is the replacement of this ester linkage with a more stable amide bond, a strategy seen in local anesthetics like lidocaine (B1675312). This modification is predicted to increase the metabolic stability and prolong the anesthetic effect.

The Hydrophilic Amine Group: The tertiary amine at the end of the molecule is essential for its water solubility and its ability to exist in both charged and uncharged forms. The pKa of this amine influences the onset of action. Theoretical modifications to the alkyl groups attached to this nitrogen can be used to fine-tune the pKa, thereby altering the proportion of the molecule in its active, charged form at physiological pH.

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that can be used to predict the biological activity of hypothetical this compound derivatives. jocpr.com These models use molecular descriptors to correlate chemical structure with anesthetic potency, providing a guide for which derivatives are most promising to synthesize and test. jocpr.com

| Molecular Moiety | Potential Modification | Predicted Pharmacological Outcome |

| Aromatic Ring | Addition of electron-donating or withdrawing groups | Altered lipophilicity and potency |

| Intermediate Chain | Replacement of ester with an amide | Increased metabolic stability and duration of action |

| Amino Group | Variation of N-alkyl substituents | Modified pKa and onset of action |

In Vitro and Ex Vivo Biochemical Interactions of this compound

Some local anesthetics can induce the release of histamine (B1213489) from mast cells, which can be a factor in hypersensitivity reactions. In vitro experimental models are used to assess this potential. While specific data on this compound is limited, studies on other local anesthetics like lidocaine provide insights into the potential mechanisms.

In experimental setups using rat mast cells, some local anesthetics have been shown to inhibit histamine release at low concentrations, while high concentrations can cause cell lysis. nih.gov The inhibitory effect of these drugs on histamine release has been found to be pH-dependent, with increased inhibition at higher pH. nih.gov This suggests that the uncharged form of the local anesthetic, which can more readily penetrate the mast cell membrane, is responsible for this inhibitory action. nih.gov However, it is also known that certain local anesthetics can directly trigger histamine release, and this potential is an important parameter to consider in preclinical evaluation.

| Local Anesthetic (Analogue) | Experimental Model | Finding |

| Lidocaine | Rat Mast Cells | Inhibition of histamine release is pH-dependent and correlated with the concentration of the nonionized form of the drug. nih.gov |

| Lidocaine | Rodent Mast Cells & Human Basophils | Inhibited both IgE-dependent and -independent histamine release in a dose-dependent manner. nih.gov |

The interaction of local anesthetics with the nerve cell membrane is a critical step in their mechanism of action. As amphiphilic molecules, they partition into the phospholipid bilayer. This interaction can alter the physical properties of the membrane, which may in turn affect the function of embedded proteins like ion channels.

Studies using model membrane systems have provided detailed insights into these interactions. For instance, local anesthetics like lidocaine have been shown to increase the fluidity of both the outer and inner layers of neuronal and model lipid bilayers. researchgate.net This fluidizing effect can be more pronounced in the inner monolayer of the membrane. researchgate.net Furthermore, investigations with benzocaine (B179285) have indicated that it can cause a stiffening of membranes. rsc.org The interaction with and alteration of the lipid bilayer is a key aspect of the molecular pharmacology of local anesthetics and is influenced by the drug's concentration and the lipid composition of the membrane.

| Local Anesthetic (Analogue) | Membrane System | Observed Effect |

| Lidocaine hydrochloride | Neuronal and model lipid bilayers | Increased lateral and rotational mobility (fluidity). researchgate.net |

| Lidocaine hydrochloride | Phosphatidylcholine bilayers | Contraction of lamellar distance. nih.gov |

| Benzocaine | Phosphatidylcholine-based membranes | Stiffening of the membranes. rsc.org |

The primary molecular target of this compound and its analogues is the voltage-gated sodium channel. By binding to a specific site within this channel, the drug blocks the influx of sodium ions, thereby inhibiting nerve impulse transmission. The kinetics of this binding are crucial for the drug's pharmacological effect.

Key parameters in receptor binding kinetics include:

Binding Affinity (Kd): This is the dissociation constant, which indicates the concentration of the drug required to occupy 50% of the receptor sites at equilibrium. nih.gov A lower Kd signifies a higher binding affinity. nih.gov

Association and Dissociation Rates (kon and koff): These constants describe how quickly a drug binds to and unbinds from its receptor. These rates are critical determinants of the onset and duration of the anesthetic effect.

The binding of local anesthetics to the sodium channel is state-dependent, meaning they have different affinities for the resting, open, and inactivated states of the channel. For many local anesthetics, the affinity is higher for the open and inactivated states. The evaluation of binding parameters for this compound analogues is essential for understanding their potency and for the development of new derivatives with optimized kinetic properties.

| Kinetic Parameter | Description | Pharmacological Relevance |

| Kd (Dissociation Constant) | Concentration for 50% receptor occupancy at equilibrium. nih.gov | A measure of binding affinity; inversely related to potency. nih.gov |

| kon (Association Rate Constant) | The rate at which the drug-receptor complex is formed. | Influences the onset of action. |

| koff (Dissociation Rate Constant) | The rate at which the drug-receptor complex breaks down. | Influences the duration of action. |

Pre-clinical Pharmacological Investigations of this compound in Experimental Models (non-human)

Pre-clinical pharmacodynamic studies in non-human experimental models are essential for characterizing the anesthetic effects of this compound. These studies provide a theoretical basis for its potential clinical use by assessing its efficacy and mechanism of action in vivo.

Commonly used pre-clinical models for evaluating local anesthetics include:

Infiltration Anesthesia Models: The anesthetic is injected into the skin of an animal, and the response to a stimulus is measured to determine the degree of sensory block.

Nerve Block Models: The anesthetic is applied directly to a specific nerve, and the resulting loss of sensory and motor function is quantified.

Corneal Anesthesia Models: The anesthetic is applied to the cornea of an animal, and the absence of a blink reflex is used to assess the onset and duration of anesthesia.

In these models, key pharmacodynamic parameters are determined to build a theoretical profile of the drug's action:

Onset of Action: The time from administration to the establishment of a defined level of anesthetic effect.

Duration of Action: The total time that the anesthetic effect is maintained.

Potency: Often expressed as the EC50 or ED50, which is the concentration or dose required to produce 50% of the maximal effect.

These pre-clinical assessments allow for a comparison of the pharmacodynamic properties of this compound and its derivatives with those of established local anesthetics.

| Pharmacodynamic Parameter | Pre-clinical Measure | Significance |

| Onset of Action | Time to loss of reflex in response to stimulus. | Indicates how quickly the anesthetic effect begins. |

| Duration of Action | Time until the return of reflex activity. | Determines the period of effective anesthesia. |

| Anesthetic Potency | Dose required to produce a specific level of blockade. | A measure of the drug's efficacy. |

In Vitro Characterization of this compound's Biological Activity

No specific studies detailing the in vitro characterization of this compound's biological activity were identified. Research in this area would typically involve techniques such as patch-clamp electrophysiology to determine the compound's effect on specific ion channels (e.g., various subtypes of sodium, potassium, and calcium channels). Such studies would quantify the potency (e.g., IC50) and describe the kinetics of channel blockade, including state-dependent interactions (i.e., affinity for resting, open, or inactivated channel states). Without these foundational studies, a detailed understanding of its molecular pharmacology is not possible.

Table 1: In Vitro Characterization of this compound's Biological Activity

| Target | Assay Type | Key Findings |

| Data Not Available | Data Not Available | Data Not Available |

Mechanistic Insights from In Vivo (Animal) Models for this compound

Similarly, there is a lack of published in vivo studies in animal models that specifically investigate the mechanistic underpinnings of this compound's anesthetic or other physiological effects. Such research would be crucial to understanding how its molecular actions translate to physiological responses. This could include studies in models of neuropathic or inflammatory pain, as well as investigations into its effects on other organ systems. Without this information, a clear picture of its in vivo mechanism of action cannot be constructed.

Table 2: Mechanistic Insights from In Vivo (Animal) Models for this compound

| Animal Model | Key Findings | Proposed Mechanism |

| Data Not Available | Data Not Available | Data Not Available |

Advanced Analytical Methodologies for Tutocaine Hydrochloride

Chromatographic Techniques for Separation and Quantification of Tutocaine Hydrochloride

Chromatographic methods are fundamental for separating this compound from other substances, including active pharmaceutical ingredients, excipients, and degradation products. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Flame Ionization Detection (GC-FID), and Capillary Electrophoresis with Contactless Conductivity Detection (CE-C4D) are powerful techniques utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of local anesthetics like this compound. Reversed-phase HPLC is the most common mode employed for the separation of these compounds. In this technique, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol.

The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention of this compound can be manipulated by adjusting the composition of the mobile phase, its pH, and the column temperature. For instance, increasing the organic modifier concentration generally leads to a decrease in retention time. The pH of the mobile phase is a critical parameter as it influences the ionization state of the amine group in the Tutocaine molecule, which in turn affects its retention characteristics.

UV detection is commonly employed for the quantification of this compound, as the p-aminobenzoic acid chromophore exhibits strong absorbance in the UV region. The selection of an appropriate wavelength is crucial for achieving high sensitivity and selectivity.

While specific HPLC methods for the simultaneous determination of multiple local anesthetics have been developed, the parameters would be optimized for the specific analysis of this compound. A typical HPLC method for a related local anesthetic, which could be adapted for this compound, is detailed in the table below.

Table 1: Illustrative HPLC Parameters for the Analysis of a Local Anesthetic Similar to this compound

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 20 µL |

| Temperature | Ambient |

Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) is another robust technique for the analysis of this compound, particularly for its quantification in various matrices. This method is suitable for thermally stable and volatile compounds. As this compound is a salt, it is typically necessary to perform a derivatization step or to analyze its free base form to ensure sufficient volatility for GC analysis.

In GC-FID, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The column contains a stationary phase that interacts with the components of the sample, leading to their separation based on differences in boiling points and affinities for the stationary phase. The separated components then elute from the column and are detected by the FID, which generates a signal proportional to the amount of organic carbon present.

The choice of the capillary column is critical for achieving good resolution. Columns with a non-polar or medium-polarity stationary phase are often used for the analysis of local anesthetics. The temperature program of the GC oven is optimized to ensure efficient separation and acceptable analysis times.

Table 2: Representative GC-FID Conditions for the Analysis of a Local Anesthetic Free Base

| Parameter | Condition |

|---|---|

| Column | HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) |

| Carrier Gas | Nitrogen |

| Inlet Temperature | 250°C |

| Detector Temperature | 300°C |

| Oven Program | Initial 150°C, ramp to 280°C at 10°C/min |

| Injection Mode | Split |

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. When coupled with a capacitively coupled contactless conductivity detector (C4D), it becomes a powerful tool for the analysis of charged species like this compound. ariel.ac.il CE-C4D offers advantages such as high separation efficiency, short analysis times, and low consumption of reagents and samples. ariel.ac.il

In CE, a fused-silica capillary is filled with a background electrolyte (BGE). The separation is based on the differential migration of analytes in the electric field, which is influenced by their charge-to-size ratio. The composition and pH of the BGE are crucial parameters that can be optimized to achieve the desired separation. For the analysis of basic drugs like this compound, acidic buffers are often employed to ensure the analytes are in their cationic form.

The C4D detector measures changes in the conductivity of the BGE as the analyte zones pass through the detection window. This detection method is universal for charged species and does not require the analyte to possess a chromophore, although Tutocaine does.

Table 3: General CE-C4D Parameters for the Analysis of Local Anesthetics

| Parameter | Condition |

|---|---|

| Capillary | Fused-silica (e.g., 50 µm i.d., 60 cm total length) |

| Background Electrolyte | 20 mM MES/His buffer, pH 6.0 |

| Separation Voltage | 25 kV |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |

| Detection | Capacitively Coupled Contactless Conductivity |

| Temperature | 25°C |

Spectroscopic and Spectrometric Characterization of this compound

Spectroscopic and spectrometric techniques are indispensable for the structural confirmation and characterization of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, while Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for the unambiguous structural elucidation of organic molecules, including this compound. Both ¹H NMR and ¹³C NMR spectroscopy are employed to provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity. The chemical shift (δ) of each proton signal is indicative of its electronic environment. For this compound, distinct signals would be expected for the aromatic protons of the p-aminobenzoic acid moiety, the protons of the ester group, and the protons of the side chain. Spin-spin coupling patterns can help to establish the connectivity between adjacent protons.

¹³C NMR spectroscopy provides information about the different carbon atoms in the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift provides insight into its chemical environment (e.g., aromatic, carbonyl, aliphatic).

Since Tutocaine is an ester of p-aminobenzoic acid, the expected NMR spectral features can be inferred from data on similar compounds. The aromatic protons typically appear in the downfield region (around 6.5-8.0 ppm in ¹H NMR), while the aliphatic protons of the side chain appear in the upfield region. The carbonyl carbon of the ester group would be expected to resonate at a significantly downfield chemical shift in the ¹³C NMR spectrum (around 165-175 ppm).

Table 4: Predicted ¹H NMR Chemical Shifts for Key Protons in a Tutocaine-like Structure

| Proton Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (ortho to -NH₂) | ~6.6 |

| Aromatic (ortho to -COO) | ~7.8 |

| -OCH₂- | ~4.3 |

| -NCH₂- | ~2.7 |

| -CH(CH₃)₂ | ~1.1 (doublet) |

| -CH(CH₃)₂ | ~3.0 (septet) |

Table 5: Predicted ¹³C NMR Chemical Shifts for Key Carbons in a Tutocaine-like Structure

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | ~167 |

| Aromatic (C-NH₂) | ~151 |

| Aromatic (C-COO) | ~120 |

| Aromatic (CH) | ~131, ~114 |

| -OCH₂- | ~64 |

| -NCH₂- | ~50 |

| -CH(CH₃)₂ | ~19 |

| -CH(CH₃)₂ | ~27 |

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) can be employed.

In a typical mass spectrum, the molecular ion peak (M⁺) or the protonated molecule peak ([M+H]⁺) provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental formula.

The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure. For Tutocaine, which is a p-aminobenzoic acid ester, characteristic fragmentation pathways would involve the cleavage of the ester linkage and fragmentation of the side chain. Common fragments would include the p-aminobenzoyl cation and fragments arising from the amine-containing side chain. The fragmentation pattern of the structurally similar local anesthetic Butacaine, which also has a p-aminobenzoic acid ester structure, provides a useful reference for predicting the fragmentation of Tutocaine.

Table 6: Expected Key Mass Fragments for Tutocaine

| m/z (mass-to-charge ratio) | Possible Fragment Structure |

|---|---|

| [M+H]⁺ | Protonated Tutocaine molecule |

| 120 | p-aminobenzoyl cation |

| [M - O(C=O)C₆H₄NH₂]⁺ | Cation from the side chain after ester cleavage |

Ultraviolet-Visible (UV-Vis) Spectrophotometry for this compound

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative analysis of pharmaceutical compounds. iajps.com This method is based on the principle that molecules absorb light at specific wavelengths in the UV and visible regions of the electromagnetic spectrum. iajps.com The amount of light absorbed is directly proportional to the concentration of the analyte in the solution, a relationship described by the Beer-Lambert law. iajps.com This makes UV-Vis spectrophotometry a simple, cost-effective, and rapid method for determining the concentration of drugs like local anesthetics in bulk and pharmaceutical dosage forms. iajps.comresearchgate.net

For the analysis of local anesthetics, the compound is typically dissolved in a suitable solvent, and its absorbance spectrum is recorded to determine the wavelength of maximum absorbance (λmax). iajps.com This λmax is characteristic of the compound and provides the highest sensitivity for quantification. iajps.com For instance, a UV spectroscopic method for estimating Lignocaine Hydrochloride in bulk and semisolid formulations identified a λmax at 228.8nm using RO water as a solvent. rjptonline.org Similarly, another study developed a spectrophotometric method for Lidocaine (B1675312) hydrochloride based on the formation of a colored complex that absorbs maximally at 460 nm. juniperpublishers.com

The development of such a method involves preparing a series of standard solutions of known concentrations and measuring their absorbance to create a calibration curve. rjptonline.org This curve is then used to determine the concentration of the analyte in unknown samples. For example, a study on Lidocaine hydrochloride demonstrated linearity over a concentration range of 2-28 µg/ml. juniperpublishers.com The simplicity of the procedure, often not requiring heating or complex extraction steps, makes it a valuable tool in pharmaceutical analysis. juniperpublishers.com

| Compound | Solvent/Reagent | λmax (nm) | Linearity Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Reference |

|---|---|---|---|---|---|

| Lidocaine Hydrochloride | RO Water | 228.8 | 20-100 | Not Reported | rjptonline.org |

| Lidocaine Hydrochloride | Mercuric thiocyanate and Ferric ions | 460 | 2-28 | 0.659×10⁴ | juniperpublishers.com |

| Lidocaine Hydrochloride | Eriochrome black T (ion-pair complex extracted into chloroform) | 508 | 0.1-10 (mg/L) | 2.3623 x10⁴ | researchgate.net |

| Dibucaine, Lidocaine, Bupivacaine, Procaine (B135), Tetracaine | Haematoxylin reagent with boric acid | 555 | 2-60 | Not Reported | scilit.com |

Electrochemical Methods in the Analysis of this compound and Related Compounds

Electrochemical methods offer a highly sensitive and selective alternative for the analysis of pharmaceutical compounds, including local anesthetics. rsc.org These techniques measure changes in electrical properties like potential or current within an electrochemical cell, which are then related to the concentration of the analyte. ethz.ch Methods such as voltammetry, polarography, and potentiometry have been successfully applied to the determination of anesthetic drugs. rsc.orgmdpi.com

Voltammetric methods, such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV), involve applying a time-dependent potential to an electrode and measuring the resulting current. ethz.chmdpi.com These techniques are valuable for studying the redox behavior of molecules and for quantitative analysis. For instance, a study on the anesthetic drug Procaine hydrochloride utilized SWV and differential pulse polarography (DPP) for its determination in pharmaceutical formulations. dntb.gov.ua Another study developed a molecularly imprinted electrochemical sensor for Lidocaine, achieving a very low detection limit of 1.0 × 10⁻¹⁰ mol L⁻¹. rsc.org

Potentiometric sensors, particularly ion-selective electrodes (ISEs), are another important electrochemical tool. These sensors measure the potential difference between a sensing electrode and a reference electrode, which is proportional to the activity of a specific ion in solution. nih.gov Modified screen-printed and carbon paste electrodes have been developed for the determination of Lidocaine hydrochloride in pharmaceutical preparations and biological fluids like urine and serum. nih.gov These sensors often incorporate specific ion-pairing agents or electroactive materials to achieve high selectivity for the target analyte. nih.gov The development of novel, low-cost, and disposable electrochemical sensors is an active area of research, aiming to provide rapid and on-site analysis capabilities. researchgate.net

| Compound | Electrochemical Method | Electrode/Sensor Type | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| Procaine Hydrochloride | Square Wave Voltammetry (SWV) | Not specified | 0.0999–5.996 × 10⁻⁷ M | 1.984 × 10⁻⁹ M | dntb.gov.ua |

| Procaine Hydrochloride | Differential Pulse Polarography (DPP) | Not specified | 0.1999–5.996 × 10⁻⁷ M | 3.519 × 10⁻⁹ M | dntb.gov.ua |

| Procaine | Not specified | Molecularly Imprinted Polymer/Diamond-Graphite Sensor | 4×10⁻⁸ - 2.5 ×10⁻⁵ M | 1.5×10⁻⁸ M | electrochemsci.org |

| Lidocaine | Not specified | Molecularly Imprinted Electrochemical Sensor | 5.0 × 10⁻⁹ to 4.8 × 10⁻⁶ mol L⁻¹ | 1.0 × 10⁻¹⁰ mol L⁻¹ | rsc.org |

| Dibucaine | Differential Pulse Voltammetry (DPV) | Liquid|Liquid MicroInterfaces | Not specified | 0.9 ± 0.06 µM | mdpi.com |

Development and Validation of Analytical Methods for this compound Research

The development and validation of analytical methods are critical components of any pharmaceutical research and quality control program. agnopharma.comemerypharma.com The process ensures that the chosen analytical procedure is suitable for its intended purpose, providing reliable, reproducible, and accurate data. emerypharma.comijcrt.org International guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for performing method validation. europa.euraps.orgich.org

Analytical method development is the process of creating a procedure to identify and/or quantify a specific substance. emerypharma.com This involves selecting the appropriate technique (e.g., HPLC, UV-Vis, electrochemical), choosing the right experimental conditions, and optimizing the procedure to meet the required performance characteristics. emerypharma.com

Once a method is developed, it must be validated. ijcrt.org Validation is the process of demonstrating through laboratory studies that the method's performance attributes meet the requirements for the intended analytical application. ijcrt.org The ICH guidelines outline several key parameters that must be evaluated during validation: ich.orgamsbiopharma.comeuropa.eu

Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. amsbiopharma.com

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. amsbiopharma.com

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org

Accuracy: The closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery of a known amount of analyte. amsbiopharma.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability, intermediate precision, and reproducibility. europa.eu

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. amsbiopharma.com

For example, the validation of a reversed-phase liquid chromatographic method for Lidocaine showed it to be precise, accurate, and linear over a concentration range of 2.5-60 µg/ml, with a detection limit of 0.2 µg/ml. nih.gov Such validation studies are essential to ensure that an analytical method is fit for purpose, whether it is for routine quality control testing or for stability studies. agnopharma.com

| Validation Parameter | Finding/Result | Reference |

|---|---|---|

| Technique | UV Spectrophotometry | rjptonline.org |

| Linearity (Range) | 20-100 µg/mL | rjptonline.org |

| Correlation Coefficient (r²) | 0.9992 | rjptonline.org |

| Accuracy (% Recovery) | 99.66% - 100.33% | rjptonline.org |

| Precision (% RSD) | 0.34% - 0.86% (Intraday), 0.30% - 0.75% (Interday) | rjptonline.org |

| Limit of Detection (LOD) | 3.55 µg/mL | rjptonline.org |

| Limit of Quantitation (LOQ) | 10.75 µg/mL | rjptonline.org |

Future Research Directions and Theoretical Perspectives for Tutocaine Hydrochloride

Computational Chemistry and Molecular Modeling Applications for Tutocaine Hydrochloride

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and development, offering insights into molecular interactions that are often difficult to obtain through experimental methods alone. soci.orgejbps.com For this compound, these computational approaches hold significant promise for elucidating its mechanism of action at a molecular level, optimizing its structure for improved efficacy and reduced side effects, and exploring its potential interactions with various biological targets. nih.gov

The primary mechanism of action for local anesthetics like this compound is the blockade of voltage-gated sodium channels (VGSCs). nih.gov Molecular docking simulations can provide a detailed understanding of how this compound interacts with these channels. These studies can predict the binding affinity and specific orientation of the drug within the channel pore, identifying key amino acid residues involved in the interaction. nih.gov

| Ion Channel Subtype | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Channel State Preference |

|---|---|---|---|

| Nav1.2 | -8.5 | Phe1764, Tyr1771 | Open/Inactivated |

| Nav1.5 | -7.9 | Phe1760, Tyr1767 | Open/Inactivated |

| Nav1.7 | -9.1 | Phe1710, Tyr1717 | Inactivated |

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties. nih.gov In the context of this compound, QSPR models can be developed to predict properties such as solubility, lipophilicity, and membrane permeability based on its molecular descriptors. These properties are crucial for the absorption, distribution, metabolism, and excretion (ADME) of the drug.

By generating a library of virtual this compound analogs and calculating their molecular descriptors, researchers can use QSPR models to identify derivatives with optimized pharmacokinetic profiles. For example, a QSPR model could predict which structural modifications would increase the lipid solubility of this compound, potentially leading to a faster onset of action. These predictive models can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby accelerating the drug development process. nih.gov

Exploration of Novel Binding Sites and Mechanisms Beyond Sodium Channels for this compound

While the blockade of voltage-gated sodium channels is the primary mechanism of action for local anesthetics, there is growing evidence that these compounds may also interact with other biological targets. consensus.app Future research on this compound should explore these potential alternative binding sites and mechanisms to gain a more comprehensive understanding of its pharmacological effects.

Potential areas of investigation include the interaction of this compound with other ion channels, such as potassium and calcium channels, which are also involved in nerve impulse transmission and cellular excitability. Additionally, the modulation of various receptors, including G-protein coupled receptors and N-methyl-D-aspartate (NMDA) receptors, by local anesthetics has been reported and warrants investigation for this compound. nih.gov Understanding these off-target interactions is crucial for predicting potential side effects and identifying new therapeutic applications for the compound.

Development of Advanced Pre-clinical Research Models for Local Anesthetic Investigations

The development of more sophisticated and predictive pre-clinical models is essential for advancing our understanding of local anesthetics like this compound. frontiersin.org Traditional animal models, while valuable, have limitations in their ability to fully replicate the complexities of human physiology and pain perception. slideshare.netnih.gov

Future research should focus on the use of advanced in vitro models, such as co-cultures of sensory neurons and other relevant cell types, to study the effects of this compound in a more physiologically relevant environment. Furthermore, the use of human-induced pluripotent stem cell (hiPSC)-derived sensory neurons offers a promising avenue for creating patient-specific models of pain and anesthesia. frontiersin.org In vivo, the use of advanced imaging techniques, such as in vivo calcium imaging, can provide real-time information on the effects of this compound on neuronal activity in living animals. frontiersin.org The development of novel long-acting local anesthetic formulations is also an active area of research. nih.gov

| Pre-clinical Model | Key Advantages | Potential Applications for this compound Research |

|---|---|---|

| hiPSC-derived Sensory Neurons | Human-relevant genetics, patient-specific models | Investigating mechanisms of action and genetic influences on drug response |

| Organ-on-a-chip Models | Mimics human tissue architecture and function | Studying drug transport, metabolism, and toxicity in a controlled environment |

| In vivo Calcium Imaging | Real-time monitoring of neuronal activity | Assessing the effects of this compound on nerve block in living animals |

Bioanalytical Advancements for Enhanced Detection and Understanding of this compound in Research Matrices

The development of sensitive and specific bioanalytical methods is crucial for accurately quantifying this compound and its metabolites in various biological matrices, such as blood, plasma, and tissue samples. researchgate.net This information is essential for pharmacokinetic and pharmacodynamic studies, as well as for monitoring drug levels in pre-clinical and clinical research.

Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS/MS), offer high sensitivity and selectivity for the detection of small molecules like this compound. nih.gov Future research should focus on developing and validating robust LC-MS/MS methods for the routine analysis of this compound in complex biological samples. brieflands.com Additionally, the development of novel sample preparation techniques, such as solid-phase microextraction, can help to improve the efficiency and accuracy of the analytical workflow. researchgate.net These bioanalytical advancements will provide a more detailed understanding of the absorption, distribution, metabolism, and excretion of this compound, ultimately leading to a more rational and effective use of this local anesthetic.

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing Tutocaine hydrochloride, and how can researchers ensure reproducibility?

- Methodology : Synthesis protocols should follow established guidelines for local anesthetics. Key steps include:

- Reaction conditions : Use anhydrous solvents (e.g., ethanol) to minimize hydrolysis of intermediates. Monitor reaction progress via TLC or HPLC, referencing purity thresholds (>95%) .

- Purification : Perform recrystallization in ethanol-water mixtures to remove diethylamine byproducts, as described in lidocaine synthesis workflows .

- Validation : Compare spectral data (¹H/¹³C NMR, IR) with literature values and confirm purity via melting point analysis and chromatographic methods (e.g., USP/Ph.Eur. monographs) .

Q. How should researchers design experiments to assess this compound’s stability under varying storage conditions?

- Experimental Design :

- Variables : Test temperature (4°C, 25°C, 40°C), humidity (60% RH, 75% RH), and light exposure (UV vs. dark storage) over 6–12 months.

- Analytical endpoints : Quantify degradation products using HPLC-UV/MS and assess potency loss via comparative bioassays (e.g., nerve-blockade efficacy in ex vivo models) .

- Controls : Include inert reference standards (e.g., lidocaine) to validate environmental effects .

Q. What are the best practices for characterizing this compound’s physicochemical properties?

- Protocol :

- Solubility : Use shake-flask methods in buffered solutions (pH 1.2–7.4) to mimic physiological conditions.

- Partition coefficient (log P) : Determine via octanol-water partitioning assays, validated against computational predictions (e.g., ChemAxon) .

- Crystallography : Perform single-crystal X-ray diffraction to resolve stereochemical configuration, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound?

- Analytical Strategy :

- Meta-analysis : Systematically review existing studies using PRISMA guidelines, prioritizing peer-reviewed, in vivo data. Exclude non-validated methods (e.g., non-GLP assays) .

- Confounding factors : Assess species-specific metabolism (e.g., rodent vs. primate CYP450 isoforms) and formulation differences (e.g., salt vs. free base) .

- Replication : Conduct cross-validation experiments using LC-MS/MS to quantify plasma concentrations, ensuring calibration curves meet FDA bioanalytical criteria .

Q. What in vitro/in vivo models are optimal for studying this compound’s mechanism of action on sodium channels?

- Model Selection :

- In vitro : Use voltage-clamp electrophysiology on recombinant Naᵥ1.7 channels expressed in HEK293 cells to measure use-dependent blockade .

- Ex vivo : Isolated nerve preparations (e.g., frog sciatic nerve) to evaluate conduction blockade kinetics .

- In vivo : Rodent models (e.g., tail-flick test) with pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma levels with efficacy .

Q. How should researchers address discrepancies between in vitro toxicity assays and clinical adverse event reports?

- Methodological Framework :

- Data triangulation : Compare cytotoxicity (e.g., MTT assay in hepatocytes) with post-market surveillance data. Identify outliers using Grubbs’ test .

- Mechanistic studies : Investigate off-target effects (e.g., hERG channel inhibition) via patch-clamp assays to explain cardiotoxicity signals .

- Dose translation : Apply allometric scaling to reconcile in vitro IC₅₀ values with human equivalent doses .

Data Reporting and Ethical Considerations

Q. What are the key criteria for publishing this compound research in high-impact journals?

- Guidelines :

- Data transparency : Provide raw chromatographic/spectral data in supplementary materials, adhering to FAIR principles .

- Graphical abstracts : Use color-coded schemes to highlight SAR or mechanistic insights, avoiding overcrowded chemical structures .

- Ethical compliance : Disclose animal welfare protocols (e.g., IACUC approval) and human subject consent forms if applicable .

Q. How can researchers mitigate bias when interpreting conflicting efficacy data in preclinical studies?

- Quality Controls :

- Blinding : Randomize treatment groups and use blinded analysts for data collection .

- Statistical rigor : Apply Bonferroni correction for multiple comparisons and report effect sizes with 95% confidence intervals .

- Peer review : Pre-submission validation by independent labs to confirm reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.